For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Chemical Properties and Structure of Cyclododecene (B75492)
Abstract
Cyclododecene, a cyclic alkene with the chemical formula C₁₂H₂₂, is a significant chemical intermediate in various industrial syntheses, notably in the production of polymers like Nylon-12, as well as polyesters and synthetic lubricants.[1] Its twelve-carbon ring structure, featuring a single double bond, exists primarily as two geometric isomers: cis (Z) and trans (E). The properties and reactivity of cyclododecene are dictated by the configuration of this double bond. This document provides a comprehensive overview of the chemical structure, core physical and chemical properties, key experimental protocols for its synthesis and analysis, and relevant reaction pathways. All quantitative data is summarized for clear comparison, and logical workflows are visualized.
Structure and Isomerism
Cyclododecene is a cycloalkene characterized by a 12-membered carbon ring. The presence of one double bond within this ring gives rise to geometric isomerism, resulting in two distinct forms:
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(Z)-Cyclododecene (cis-Cyclododecene): In this isomer, the carbon chains on either side of the double bond are on the same side.
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(E)-Cyclododecene (trans-Cyclododecene): In this isomer, the carbon chains are on opposite sides of the double bond. The trans isomer is generally more strained than the cis isomer in medium-sized rings.
Commercially available cyclododecene is often supplied as a mixture of cis and trans isomers.[2][3] The specific ratio can influence the physical properties and reactivity of the material, with one common mixture containing approximately 70% of the trans isomer.[3]
Physical and Chemical Properties
Cyclododecene is a colorless liquid with a mild odor, and it is insoluble in water but soluble in nonpolar organic solvents.[1][4][5] Its chemical reactivity is centered around the carbon-carbon double bond, making it susceptible to various addition reactions such as hydrogenation, halogenation, and epoxidation.[3] The strain associated with the trans isomer can make it more reactive in certain cycloaddition reactions compared to the cis isomer.
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative properties for the cis and trans isomers of cyclododecene, as well as for the commonly available mixture.
| Property | (Z)-cis-Cyclododecene | (E)-trans-Cyclododecene | Mixture of cis/trans |
| CAS Number | 1129-89-1[6][7] | 1486-75-5[8] | 1501-82-2[2][4] |
| Molecular Formula | C₁₂H₂₂[6] | C₁₂H₂₂[8] | C₁₂H₂₂[2] |
| Molecular Weight | 166.30 g/mol [6] | 166.30 g/mol [9] | 166.30 g/mol [2] |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid[4][10] |
| Boiling Point | 238.1 °C @ 760 mmHg[11] | ~193 °C[12] | 232-245 °C (lit.)[2][5][13] |
| Melting Point | - | - | -9 °C[13] |
| Density | 0.877 g/mL[14] | 0.867 g/mL @ 20°C[15] | 0.863-0.870 g/mL[2][13] |
| Refractive Index (n20/D) | 1.485[14] | 1.484[15] | 1.484 (lit.)[2] |
| Flash Point | 93.9 °C[11] | - | 94 °C (201.2 °F)[2] |
Experimental Protocols
Synthesis: Partial Hydrogenation of 1,5,9-Cyclododecatriene (B1592173)
The primary industrial route to cyclododecene involves the selective partial hydrogenation of 1,5,9-cyclododecatriene (CDT), which is readily available from the trimerization of butadiene.[16][17] The goal is to add one mole of hydrogen across one of the three double bonds of CDT without further reduction to cyclododecane.
Methodology:
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Catalyst Preparation: A supported metal catalyst, such as palladium on charcoal (Pd/C) or a specific nickel-based catalyst, is typically used.[18]
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Reaction Setup: A high-pressure reactor (autoclave) equipped with a stirrer is charged with 1,5,9-cyclododecatriene and the catalyst. A gas-induced hollow stirrer may be used to improve gas-liquid mass transfer.[19]
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Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is heated to a specific temperature (e.g., 140-350 °C) and pressure while stirring vigorously.[17]
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Monitoring: The reaction progress is monitored by gas chromatography (GC) to track the consumption of CDT and the formation of cyclododecene, while minimizing the formation of the over-reduction product, cyclododecane.[18]
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Work-up: Once the desired conversion is achieved, the reaction is stopped, cooled, and depressurized. The catalyst is removed by filtration.
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Purification: The resulting crude product, a mixture of cyclododecene isomers, unreacted dienes, and some cyclododecane, is purified by fractional distillation to yield cyclododecene of the desired purity.[18]
References
- 1. Cyclododecane - Wikipedia [en.wikipedia.org]
- 2. Cyclododecene, mixture of cis and trans 96 1501-82-2 [sigmaaldrich.com]
- 3. CAS 1501-82-2: Cyclododecene, ca 70% trans isomer [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. CYCLODODECENE | 1501-82-2 [chemicalbook.com]
- 6. Cyclododecene, (Z)- [webbook.nist.gov]
- 7. Cyclododecene | C12H22 | CID 637538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclododecene, (E)- [webbook.nist.gov]
- 9. Cyclododecene, (E)- | C12H22 | CID 15164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. labproinc.com [labproinc.com]
- 11. Page loading... [guidechem.com]
- 12. trans-cyclodecene [stenutz.eu]
- 13. Cas 3618-12-0,CYCLODODECENE | lookchem [lookchem.com]
- 14. cis-cyclodecene [stenutz.eu]
- 15. 反式-环癸烯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]
- 18. orgsyn.org [orgsyn.org]
- 19. WO2020130304A1 - Synthesis method and synthesis device for cyclododecene - Google Patents [patents.google.com]
